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1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine

physicochemical profiling drug-likeness medicinal chemistry

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine (CAS 1119368-64-7, PubChem CID is a synthetic disubstituted piperazine derivative with the molecular formula C₁₇H₂₀N₄OS and a molecular weight of 328.43 g/mol. Its IUPAC name is (2-methylsulfanyl-3-pyridinyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone, and its InChIKey is HDHWFMFBZQTOFP-UHFFFAOYSA-N.

Molecular Formula C17H20N4OS
Molecular Weight 328.43
CAS No. 1119368-64-7
Cat. No. B2849181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine
CAS1119368-64-7
Molecular FormulaC17H20N4OS
Molecular Weight328.43
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C17H20N4OS/c1-23-16-15(5-3-7-19-16)17(22)21-10-8-20(9-11-21)13-14-4-2-6-18-12-14/h2-7,12H,8-11,13H2,1H3
InChIKeyHDHWFMFBZQTOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine (CAS 1119368-64-7): Physicochemical Identity and Compound Class


1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine (CAS 1119368-64-7, PubChem CID 40100086) is a synthetic disubstituted piperazine derivative with the molecular formula C₁₇H₂₀N₄OS and a molecular weight of 328.43 g/mol [1]. Its IUPAC name is (2-methylsulfanyl-3-pyridinyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone, and its InChIKey is HDHWFMFBZQTOFP-UHFFFAOYSA-N [1]. The compound features a piperazine core bearing a 2-(methylsulfanyl)pyridine-3-carbonyl moiety at one nitrogen and a pyridin-3-ylmethyl group at the other, yielding a molecule with zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a computed XLogP3-AA of 1.4 [1]. It is primarily distributed as a research-grade screening compound or synthetic building block by specialty chemical suppliers under catalog identifiers including AKOS033785694 and EN300-26581779 [1].

Why 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine Cannot Be Replaced by a Generic Piperazine Analog


Disubstituted piperazines bearing the 2-(methylsulfanyl)pyridine-3-carbonyl scaffold are not commodity reagents. Minor perturbations to either the N-acyl heteroaryl group or the N-alkyl substituent produce substantial changes in physicochemical and potential pharmacophoric properties. The target compound carries two distinct pyridine rings—one directly acylated at the piperazine and bearing a methylsulfanyl group at the 2-position, the other tethered via a methylene linker to the opposite piperazine nitrogen—creating a unique hydrogen-bond acceptor topology (five HBA, zero HBD) and a moderate lipophilicity (XLogP3-AA = 1.4) that is not replicated by simpler commercial analogs [1]. Published SAR on pyridylpiperazine-containing series demonstrates that the position of the pyridyl nitrogen and the nature of the N-acyl substituent are critical determinants of target selectivity; for example, (3-pyridyl)piperazines favor σ₁ receptors over σ₂ receptors, while (2-pyridyl)piperazines show the opposite preference [2]. Generic substitution with an uncharacterized piperazine building block therefore risks loss of the specific binding or reactivity profile for which this compound was selected.

Quantitative Differentiation Evidence for 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine (CAS 1119368-64-7)


Hydrogen-Bond Acceptor Count and Zero-Donor Profile vs. Closest Structural Analogs

The target compound presents five hydrogen-bond acceptor (HBA) sites and zero hydrogen-bond donor (HBD) sites, a profile that contrasts sharply with the closest commercially available analogs. This zero-HBD character eliminates the potential for intermolecular hydrogen-bond donation, a feature relevant for passive membrane permeability prediction and for designing ligand series where donor groups are undesirable for target binding [1].

physicochemical profiling drug-likeness medicinal chemistry

Computed Lipophilicity (XLogP3-AA = 1.4) Positions the Compound in Lead-Like Chemical Space

The computed XLogP3-AA of 1.4 places the target compound within the lead-like lipophilicity range (−0.4 ≤ XLogP ≤ 5.6) and well below the commonly cited drug-discovery alert threshold of XLogP > 5. In contrast, the phenyl analog (CAS 782458-75-7) is expected to have higher lipophilicity due to the replacement of the pyridin-3-ylmethyl group with a phenyl ring, which eliminates the additional nitrogen heteroatom [1].

lipophilicity lead-likeness drug discovery

Dual Heteroaromatic Architecture Provides a Higher Fraction of sp²-Hybridized Nitrogen (Fsp³-N) for Target Engagement vs. Non-Pyridyl Analogs

The target compound contains two pyridine rings, contributing four aromatic nitrogen atoms to its structure. The presence of two distinct pyridine environments—one directly conjugated to the amide carbonyl (electron-deficient) and one separated by a methylene spacer (electron-rich)—creates a differentiated electrostatic surface not available in analogs bearing only one heteroaromatic ring. The topological polar surface area (TPSA) of 74.6 Ų reflects this enhanced polarity [1].

molecular complexity target engagement fragment-based drug design

Methylsulfanyl Oxidation Handle Enables On-Demand Sulfoxide/Sulfone Derivatization Not Available in Methyl- or Unsubstituted Pyridine Analogs

The 2-methylsulfanyl substituent on the pyridine-3-carbonyl ring provides a chemically tractable oxidation handle. Controlled oxidation with mCPBA or hydrogen peroxide can yield the corresponding sulfoxide (XLogP reduction of ~0.7–1.0 log units) or sulfone, enabling systematic modulation of lipophilicity and hydrogen-bond acceptor strength without altering the core scaffold. This functional group is absent in the 2-unsubstituted or 2-methyl pyridine-3-carbonyl analogs, which lack this post-synthetic diversification route [1].

synthetic diversification prodrug design solubility tuning

Rotatable Bond Count (4) and Molecular Weight (328.43 Da) Align with Lead-Like Criteria, Unlike Higher-Molecular-Weight Piperazine Library Members

The target compound has a molecular weight of 328.43 Da and four rotatable bonds, placing it comfortably within lead-like chemical space (MW ≤ 350 Da; rotatable bonds ≤ 7). This profile is favorable for ligand efficiency optimization, as lower molecular weight starting points leave room for potency-improving substitutions without exceeding drug-like property thresholds [1].

lead-like properties molecular weight screening library design

Recommended Research Applications for 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine (CAS 1119368-64-7)


Lead-Like Starting Point for Kinase or GPCR Targeted Library Design

With a molecular weight of 328.43 Da, XLogP3-AA of 1.4, TPSA of 74.6 Ų, and five hydrogen-bond acceptor sites, the compound occupies lead-like chemical space suitable for targeting ATP-binding pockets or aminergic GPCR orthosteric sites [1]. The dual pyridine architecture offers two distinct nitrogen-based hydrogen-bond acceptor motifs—one conjugated to the amide carbonyl (suitable for kinase hinge binding) and one distal (suitable for solvent-exposed or allosteric interactions). The (3-pyridyl)piperazine substructure has documented σ₁ receptor preference in published SAR studies, providing a rational basis for target hypothesis generation [2]. Researchers procuring this compound for focused library synthesis benefit from its moderate lipophilicity, which reduces the risk of aggregator-based assay interference common with more hydrophobic screening compounds.

Matched Molecular Pair Analysis via Methylsulfanyl Oxidation Series

The 2-methylsulfanyl substituent enables systematic matched molecular pair (MMP) generation through controlled oxidation to the corresponding sulfoxide and sulfone [1]. Each two-electron oxidation step incrementally increases polarity (estimated XLogP3-AA reduction of 0.7–1.0 units per oxygen added) and strengthens the hydrogen-bond acceptor capacity of the sulfur-linked oxygen. This MMP series—thioether → sulfoxide → sulfone—can be generated from a single procurement lot, providing three physicochemically distinct but structurally related compounds for SAR deconvolution. This strategy is particularly efficient for programs exploring the impact of local polarity on target engagement, solubility, or metabolic stability without independent resynthesis of each oxidation state [1].

Biochemical Assay Ligand with Favorable Nonspecific Binding Profile

The compound's zero hydrogen-bond donor count, moderate polar surface area (74.6 Ų), and balanced lipophilicity (XLogP3-AA = 1.4) collectively predict reduced nonspecific binding to serum proteins and phospholipid membranes compared to more lipophilic or highly polar piperazine derivatives [1]. For biochemical assay development—particularly fluorescence polarization, SPR, or ITC-based binding measurements—this physicochemical profile minimizes compound aggregation and nonspecific signal interference. The absence of a secondary amine NH group eliminates a common metabolic soft spot (N-dealkylation, N-oxidation), which is advantageous when the compound is used as a tool molecule in cell-based assays where metabolic stability influences the observed pharmacology [1].

Scaffold for Diversity-Oriented Synthesis of Dual Pyridine-Piperazine Chemotypes

The compound serves as a versatile scaffold for diversity-oriented synthesis (DOS) due to the orthogonal reactivity of its functional groups. The piperazine tertiary amines can undergo quaternization or N-oxide formation, the pyridine rings are amenable to N-alkylation or metal-catalyzed cross-coupling (if halogenated derivatives are accessed), and the methylsulfanyl group provides a handle for oxidation or displacement chemistry [1]. This multi-vector functionalization potential distinguishes the compound from simpler mono-pyridine piperazine building blocks (e.g., CAS 39244-80-9), which lack the acylation-derived amide bond and the methylsulfanyl diversification point . Procurement of this single intermediate thus enables access to multiple distinct chemotypes through parallel synthetic elaboration [1].

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